Biochemical IC50 Comparison: Tnk2-IN-1 vs. Dasatinib, AIM-100, and KRCA-0008
Tnk2-IN-1 demonstrates a TNK2 IC50 of 224 nM in biochemical kinase assays [1]. This potency positions Tnk2-IN-1 intermediate within the broader ACK1 inhibitor landscape: approximately 10-fold less potent than AIM-100 (IC50 = 21.58–24 nM) [2], roughly 56-fold less potent than KRCA-0008 (IC50 = 4 nM for ACK1) [3], and in a similar range to dasatinib's reported ACK1 inhibition, though dasatinib's primary therapeutic targets are BCR-ABL and SRC family kinases rather than ACK1 alone [4]. Tnk2-IN-1 exhibits approximately 2-fold greater potency against TNK2 compared to the benzopyrimidodiazepinone lead compound (R)-9b (IC50 = 56 nM) evaluated under identical HotSpot assay conditions [5]. This quantitative potency differential should guide assay design, as the 224 nM IC50 of Tnk2-IN-1 requires careful consideration of cellular permeability and intracellular concentration requirements for achieving adequate target engagement.
| Evidence Dimension | Biochemical IC50 for ACK1/TNK2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 224 nM |
| Comparator Or Baseline | AIM-100: IC50 = 21.58–24 nM; KRCA-0008: IC50 = 4 nM; Dasatinib: multi-kinase inhibitor with ACK1 activity (primary target BCR-ABL); (R)-9b: IC50 = 56 nM |
| Quantified Difference | Tnk2-IN-1 is ~10-fold less potent than AIM-100, ~56-fold less potent than KRCA-0008; ~4-fold less potent than (R)-9b |
| Conditions | Biochemical kinase inhibition assays; specific assay type not uniformly reported across sources |
Why This Matters
Potency directly determines the working concentration range required in cellular assays and influences compound consumption rates; procurement decisions must account for the approximately 10-fold higher concentration needed for Tnk2-IN-1 relative to AIM-100 to achieve equivalent biochemical target engagement.
- [1] TargetMol. TNK2-IN-1 Product Datasheet. Cat. No. T62164, CAS 2574456-10-1. Accessed 2026. View Source
- [2] TargetMol. AIM-100 Product Datasheet. Cat. No. T5092, CAS 873305-35-2. Accessed 2026. View Source
- [3] TargetMol. KRCA-0008 Product Information. Cat. No. T2641. Accessed 2026. View Source
- [4] Mahajan K, Malla R, Lawrence HR, et al. ACK1 tyrosine kinase interacts with histone demethylase KDM3A to regulate the mammary tumor oncogene HOXA1. J Biol Chem. 2014;289(40):27653-27664. View Source
- [5] Lawrence HR, Mahajan K, Luo Y, et al. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach. J Med Chem. 2015;58(6):2746-2763. View Source
